

A Technical Guide to the Chemical Properties of N-Boc-D-cyclohexylglycinol

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Compound of Interest

Compound Name: *N-Boc-D-cyclohexylglycinol*

Cat. No.: B069588

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Introduction

N-Boc-D-cyclohexylglycinol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a bulky cyclohexyl side chain, and a primary alcohol, makes it a versatile intermediate for the synthesis of complex, optically active molecules.^[1] It is frequently employed in the development of pharmaceuticals, peptidomimetics, and chiral ligands for asymmetric catalysis.^[1] The Boc group provides stability during multi-step syntheses and allows for selective deprotection under specific acidic conditions, while the cyclohexyl group imparts conformational rigidity and increased lipophilicity, which can enhance binding affinity and bioavailability in drug candidates.^[1] This guide provides an in-depth overview of its chemical properties, spectroscopic profile, reactivity, and common experimental protocols relevant to researchers in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental physical and chemical identifiers for **N-Boc-D-cyclohexylglycinol** are summarized below. These properties are essential for its proper handling, storage, and application in a laboratory setting.

Property	Value	Source(s)
CAS Number	188348-00-7	[1] [2] [3]
Molecular Formula	C ₁₃ H ₂₅ NO ₃	[3]
Molecular Weight	243.34 g/mol	[3]
Appearance	Solid	[4]
Melting Point	83 - 87 °C	[4]
Purity	≥98%	
Storage	Keep in a dark, dry, and well-ventilated place. Room Temperature.	[4] [5] [6]

Spectroscopic Profile

While specific spectral data is not publicly available, a theoretical spectroscopic profile can be predicted based on the compound's structure and analysis of analogous molecules.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Spectroscopy	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- A sharp singlet at ~1.4 ppm (9H) corresponding to the tert-butyl protons of the Boc group.- A series of complex multiplets in the range of ~0.8-1.8 ppm corresponding to the 11 protons of the cyclohexyl ring.- A multiplet at ~3.5-3.8 ppm (1H) for the chiral proton (CH-N).- Two diastereotopic protons of the CH₂OH group appearing as multiplets around ~3.6-3.9 ppm.- A broad singlet for the OH proton, which is exchangeable with D₂O.- A broad singlet for the NH proton of the carbamate.
¹³ C NMR	<ul style="list-style-type: none">- A signal around ~156 ppm for the carbonyl carbon of the Boc group.- A signal around ~80 ppm for the quaternary carbon of the Boc group.- Multiple signals between ~25-45 ppm for the carbons of the cyclohexyl ring.- A signal around ~55-60 ppm for the chiral carbon (CH-N).- A signal around ~65 ppm for the CH₂OH carbon.
IR (Infrared)	<ul style="list-style-type: none">- A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol and N-H stretch of the carbamate.- C-H stretching bands for the aliphatic groups (cyclohexyl and Boc) between 2850-3000 cm⁻¹.- A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the C=O stretch of the urethane carbonyl in the Boc group.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- A molecular ion peak [M+H]⁺ at m/z 244.18.- Characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]) or the entire Boc group ([M-101]).

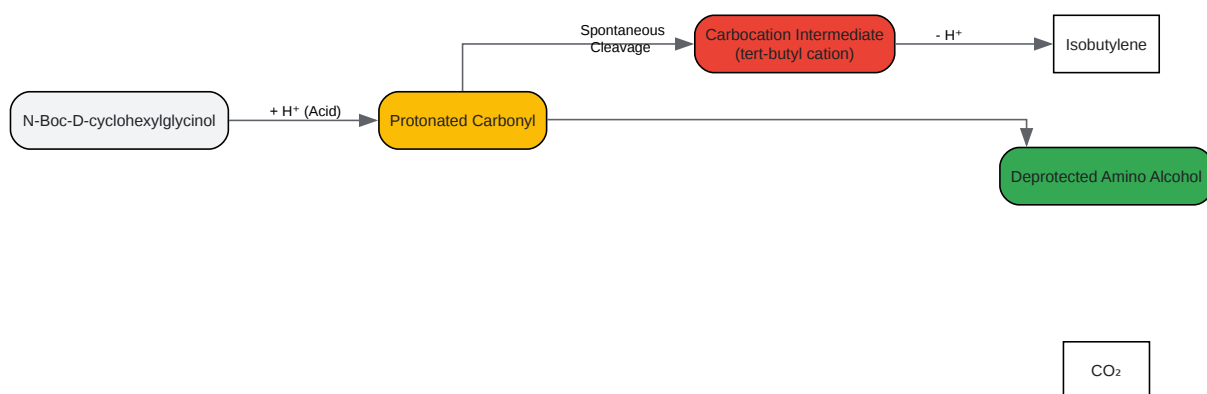
Reactivity and Chemical Behavior

The reactivity of **N-Boc-D-cyclohexylglycinol** is primarily dictated by its three key functional groups: the N-Boc group, the primary hydroxyl group, and the cyclohexyl side chain.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the cornerstone of this molecule's utility in multi-step synthesis.

- **Stability:** The Boc group is robust and stable under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[8][11] This stability is crucial for allowing chemical modifications to be performed on other parts of a molecule without unintended deprotection of the amine.[11]
- **Lability:** The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions.[8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used to efficiently remove the Boc group, liberating the free amine. The byproducts of this reaction are volatile (isobutylene and carbon dioxide), which simplifies purification.[8]



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Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

The Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo various chemical transformations, including:

- **Oxidation:** It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
- **Esterification:** It can react with carboxylic acids or their derivatives to form esters.
- **Etherification:** It can be converted into an ether.

The Cyclohexyl Group

The non-polar cyclohexyl group provides significant steric bulk. In the context of peptide and drug design, this feature enhances hydrophobicity, which can improve target binding affinity and bioavailability.^[1] It also introduces conformational constraints that can be exploited to control the three-dimensional structure of a molecule.^[1]

Key Experimental Protocols

The following are representative protocols for the synthesis, deprotection, and use of N-Boc protected compounds.

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

This protocol describes a general method for introducing the Boc protecting group onto an amino alcohol using di-tert-butyl dicarbonate ((Boc)₂O).

- **Dissolution:** Dissolve the starting amino alcohol (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or aqueous acetone.^{[12][13]}
- **Base Addition:** Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate, to the solution and stir.^[13]
- **Reagent Addition:** Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution at room temperature.^[13]

- Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-4 hours.[12]
- Workup: Add water and a water-immiscible organic solvent (e.g., ethyl acetate). Separate the aqueous layer and wash it with the organic solvent to remove byproducts.[13]
- Acidification & Extraction: Acidify the aqueous layer with a mild acid (e.g., 5% citric acid solution) and extract the N-Boc protected product with an organic solvent like ethyl acetate. [13]
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography if necessary.[12]

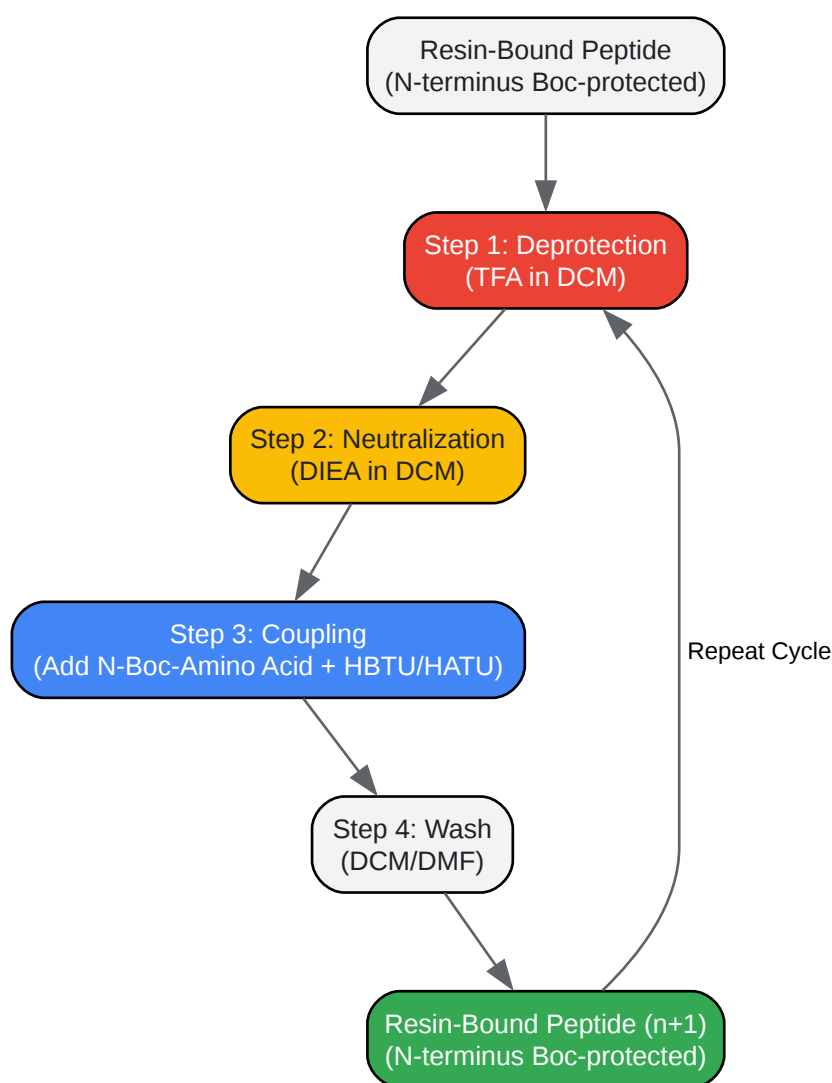
Protocol 2: General Procedure for Acid-Catalyzed Deprotection

This protocol outlines the standard procedure for removing the N-Boc group to yield the free amine.

- Dissolution: Dissolve the **N-Boc-D-cyclohexylglycinol** (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
- Acid Addition: Add an excess of a strong acid. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane.[8][14]
- Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
- Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The volatile byproducts (isobutylene, CO₂) are removed during this step.
- Isolation: The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt). It can often be used directly in the next step or triturated with a non-polar solvent like diethyl ether to induce precipitation and allow for isolation by filtration.

Protocol 3: General Workflow for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

N-Boc-D-cyclohexylglycinol is a valuable building block in Boc-based SPPS. The general synthetic cycle is illustrated below.



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Caption: General workflow for one cycle of Boc-strategy SPPS.

Safety and Handling

N-Boc-D-cyclohexylglycinol requires careful handling due to its potential hazards. Adherence to standard laboratory safety practices is mandatory.

Hazard Category	Description and Precautions	Source(s)
Health Hazards	- H302: Harmful if swallowed.- H315: Causes skin irritation.- H319: Causes serious eye irritation.- H335: May cause respiratory irritation.	[2]
Environmental Hazards	- H400: Very toxic to aquatic life. Discharge into the environment must be avoided.	[2][4]
Personal Protective Equipment (PPE)	- Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a respirator if dust is generated.	[4]
Handling	- Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or fume hood.	[4][5]
Storage	- Keep container tightly closed in a dry, cool, and well-ventilated place.	[4][5]
Incompatibilities	- Strong oxidizing agents and strong acids.	[5]

Conclusion

N-Boc-D-cyclohexylglycinol is a high-value chiral intermediate with a well-defined set of chemical properties that make it indispensable in advanced organic synthesis.[1] Its combination of a sterically demanding cyclohexyl group and the versatile Boc-protected amino alcohol functionality provides chemists with a powerful tool for constructing complex molecules with precise stereochemical control.[1] A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in the synthesis of next-generation therapeutics and specialty chemicals.[1]

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